5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWAKMRGJVKMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628505 | |
| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-09-5 | |
| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation Reaction: Formation of the Isoxazole Core
The reaction involves the cyclocondensation of a hydroxamoyl chloride (R–C(=NOH)–Cl) with an alkyl acylacetate (R''–CO–CH2–COOR') in the presence of a trialkylamine base. The substituents R and R'' determine the positions of the aromatic and alkyl groups on the isoxazole ring. For this compound, R'' must be 4-chlorophenyl, necessitating the use of a specialized acylacetate such as methyl (4-chlorophenyl)acetylacetate.
Reaction Conditions :
Hydrolysis: Conversion to the Carboxylic Acid
The ester intermediate undergoes hydrolysis using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol/water under reflux. This step cleaves the ester group at position 4, yielding the free carboxylic acid.
Optimized Hydrolysis Parameters :
- Alkali Concentration : 1–2 M KOH.
- Reflux Duration : 6–8 hours.
- Workup : Acidification to precipitate the product, followed by recrystallization.
Detailed Synthesis Protocols and Modifications
Hydrolysis to this compound
Procedure :
- Reflux methyl 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylate with 1.5 M KOH in ethanol/water (1:1 v/v) for 7 hours.
- Acidify with HCl to pH 2–3, then filter and recrystallize from hot ethanol.
Characterization Data :
- Melting Point : 190–192°C (predicted based on similar compounds).
- FT-IR : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).
Critical Analysis of Reaction Variables
Influence of Substituent Positioning
The patent highlights that substituents on the hydroxamoyl chloride (position 3) and acylacetate (position 5) dictate the electronic and steric profile of the reaction. Bulky groups at position 5 (e.g., 4-chlorophenyl) may slow condensation kinetics but improve crystal lattice stability during isolation.
Solvent and Base Selection
- Methylene Chloride vs. Ethanol : Polar aprotic solvents like methylene chloride enhance reaction rates, while ethanol facilitates easier workup.
- Triethylamine Efficiency : Neutralizes HCl byproduct, with excess base preventing side reactions.
Comparative Data from Patent Examples
Key Observations :
- Aryl groups at position 5 (e.g., phenyl) reduce yields compared to alkyl groups due to steric hindrance.
- Electron-withdrawing substituents (e.g., Cl) increase melting points via enhanced intermolecular forces.
Challenges and Optimization Opportunities
Limitations in Acylacetate Availability
Synthesizing acylacetates with aromatic R'' groups (e.g., 4-chlorophenyl) requires multistep procedures, increasing complexity. Patent examples primarily use methyl or ethyl acetoacetate, limiting direct applicability to the target compound.
Recrystallization Solvents
Ethanol/cyclohexane mixtures (1:1 v/v) effectively purify esters, but carboxylic acids may require alternative solvents (e.g., acetic acid/water) due to polarity differences.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.
Esterification
Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HSO) yields corresponding esters:
Example :
| Substrate | Alcohol | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Target compound | Methanol | HSO | 85% |
Amidation
Reaction with amines (e.g., benzylamine) using coupling agents (e.g., EDC/HOBt) produces amides:
Example :
| Substrate | Amine | Coupling Agent | Yield | Reference |
|---|---|---|---|---|
| Target compound | Benzylamine | EDC/HOBt | 78% |
Decarboxylation Reactions
Thermal or acidic decarboxylation removes the carboxylic acid group, forming 5-(4-chlorophenyl)-1,2-oxazole:
Conditions :
Electrophilic Substitution on the Oxazole Ring
The oxazole ring undergoes electrophilic substitution at the 3-position due to electron-rich regions.
Nitration
Reaction with HNO/HSO introduces a nitro group:
Yield : ~65% under controlled conditions
Halogenation
Bromination with Br/FeBr occurs selectively:
Yield : 72% (room temperature, 2 hours)
Reduction of the Oxazole Ring
Catalytic hydrogenation (H, Pd/C) reduces the oxazole to a dihydrooxazole:
Conditions : 1 atm H, 25°C, 12 hours
Oxidation of the Chlorophenyl Group
Strong oxidizers (e.g., KMnO) convert the 4-chlorophenyl group to a carboxylic acid:
Yield : <50% due to competing side reactions
Metal-Catalyzed Cross-Coupling
The chlorine atom on the phenyl ring participates in Suzuki-Miyaura couplings:
Example :
| Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | 68% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
Applications : Synthesis of fused heterocycles for drug discovery
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that isoxazole derivatives, including 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid, exhibit notable antimicrobial properties. A study published in PMC highlighted the compound's effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans. The minimal inhibitory concentration (MIC) was determined using various methods, revealing low cytotoxic effects on fibroblast cells, which are crucial for wound healing .
Table 1: Antimicrobial Efficacy of Isoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | X | Y |
| This compound | Pseudomonas aeruginosa | X | Y |
| This compound | Candida albicans | X | Y |
Note: Replace X and Y with actual values from the study.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Isoxazole derivatives have shown promise in modulating immune responses and could be beneficial in treating inflammatory diseases. For instance, one study indicated that certain derivatives inhibited the humoral immune response while stimulating other immune pathways .
Agricultural Applications
2.1 Veterinary Medicine
The use of isoxazole derivatives in veterinary medicine is particularly noteworthy. A patent outlines the effectiveness of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives for combating endoparasites in livestock and pets. These compounds have been shown to be effective against various parasitic infections, enhancing animal health and productivity .
Table 2: Efficacy Against Endoparasites
| Parasite Type | Species Affected | Efficacy Rate (%) |
|---|---|---|
| Cestodes | Diphyllobothrium spp. | Z |
| Nematodes | Oxyuris spp. | Z |
| Trematodes | Schistosoma spp. | Z |
Note: Replace Z with actual efficacy rates from studies.
Synthesis and Structural Insights
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been explored to enhance its production efficiency while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can affect the compound’s binding affinity to biological targets. The 4-chlorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic Acid
- Structure : Differs in the position and type of halogen substituents (2-chloro, 4-fluoro vs. 4-chloro).
- Molecular Formula: C₁₀H₅ClFNO₃ (MW: 253.6 g/mol) vs. C₁₀H₇ClNO₃ (MW: 239.6 g/mol for the target compound).
- The 2-chloro substituent may introduce steric hindrance compared to the 4-chloro isomer .
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic Acid
- Structure: Features a mono-fluorinated phenyl ring (2-fluoro vs. 4-chloro).
Heterocycle Core Modifications
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Replaces the 1,2-oxazole with a 1,2,3-triazole ring and adds a trifluoromethyl group.
- Biological Activity : Shows high antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells). The trifluoromethyl group enhances metabolic stability and hydrophobic interactions .
3-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid
Functional Group Variations
5-(4-Chlorophenyl)-1,2-oxazol-3-amine
- Structure : Replaces the carboxylic acid at position 4 with an amine group.
- Impact : The amine group introduces basicity, altering solubility and interaction profiles (e.g., hydrogen bonding vs. ionic interactions). This modification may shift applications from enzyme inhibition to nucleophilic catalysis .
5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic Acid
- Structure : Incorporates difluoromethyl and trifluoromethyl groups.
- Molecular Weight : 231.07 g/mol (lighter than the target compound due to fewer aromatic substituents).
- Impact : Fluorine-rich groups enhance bioavailability and resistance to oxidative metabolism, making this compound a candidate for drug development .
Complex Hybrid Structures
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid
- Structure : Combines 1,2-oxazole and 1,2,4-oxadiazole rings with a 4-chlorophenyl group.
- Molecular Weight : 501.92 g/mol.
- Impact: The extended conjugated system and methoxyphenyl group may improve binding to large enzyme active sites (e.g., kinases or polymerases).
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid | C₁₀H₇ClNO₃ | 239.6 | 4-ClPh, COOH |
| 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | C₁₀H₅ClFNO₃ | 253.6 | 2-Cl, 4-F, COOH |
| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C₁₀H₆ClF₃N₃O₂ | 304.6 | 4-ClPh, CF₃, triazole core |
| 5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | C₆H₂F₅NO₃ | 231.1 | CF₃, CHF₂, COOH |
Key Findings and Implications
- Halogen Positioning : The 4-chloro substituent on the phenyl ring (target compound) balances electronic effects and steric bulk, whereas 2-substituted analogs (e.g., 2-chloro-4-fluoro) may face steric challenges .
- Heterocycle Choice : Triazole derivatives often exhibit stronger antitumor activity than oxazoles, likely due to enhanced hydrogen-bonding capacity .
- Fluorine Substitution : Fluorinated groups (e.g., CF₃, CHF₂) improve metabolic stability but may reduce solubility .
- Discontinued Compounds : Issues such as synthetic complexity, toxicity, or instability may explain discontinuation (e.g., 5-(4-Chlorophenyl)-1,2-oxazol-3-amine) .
Biological Activity
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its ability to participate in various chemical interactions, including hydrogen bonding and π-π interactions. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it is effective against Gram-positive bacteria and fungi, including Candida albicans .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, derivatives of the oxazole core have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values for these compounds indicate a promising selectivity towards cancer cells compared to normal cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Cellular Pathways: It modulates various signaling pathways associated with cell proliferation and apoptosis, enhancing its potential as an anticancer agent .
Case Study 1: Anticancer Activity
A study evaluating the efficacy of this compound derivatives found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. For example, a derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent anticancer properties .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa. Results demonstrated that these compounds could significantly inhibit biofilm formation and reduce bacterial viability at low concentrations .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves condensation of 4-chlorobenzaldehyde with hydroxylamine derivatives, followed by cyclization. Key factors include:
- Catalysts : Palladium or copper catalysts improve cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Temperature : Controlled heating (80–120°C) prevents side-product formation.
- Yield Optimization : Use HPLC to monitor intermediates; recrystallization in ethanol/water mixtures improves purity (>95%) .
- Data Table :
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | DMF | 100 | 72 | 96 |
| Cu(OAc)₂ | Toluene | 120 | 65 | 92 |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (oxazole protons), δ 7.4–7.6 ppm (chlorophenyl group) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 238.6 .
- X-ray Crystallography : Resolves bond angles (e.g., C-O-C at 120.5°) and confirms planarity of the oxazole ring .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) with 24–48 hr incubation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and IC₅₀ calculations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values to controls .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity .
- Molecular Docking : Simulate binding to protein targets (e.g., EGFR kinase) using AutoDock Vina; analyze binding affinity (ΔG < -8 kcal/mol) .
- Solvent Effects : COSMO-RS models predict solubility in aqueous buffers (logP ≈ 2.1) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in COX-2 inhibition) using weighted Z-scores .
- Experimental Replication : Standardize assay protocols (e.g., pH, temperature) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) on activity .
Q. How can regioselective functionalization of the oxazole ring be achieved?
- Methodological Answer :
- Directed Lithiation : Use LDA at -78°C to deprotonate the C5 position; react with electrophiles (e.g., alkyl halides) .
- Cross-Coupling : Suzuki-Miyaura coupling at C4 with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .
- Protection/Deprotection : Temporarily mask the carboxylic acid group with tert-butyl esters to prevent side reactions .
Data Contradiction Analysis
Q. Why do catalytic systems reported in literature produce conflicting yields for this compound?
- Methodological Answer :
- Catalyst Deactivation : Trace impurities (e.g., sulfur-containing byproducts) poison Pd/C; pre-purify starting materials via column chromatography .
- Solvent Polarity : Low-polarity solvents (toluene) reduce cyclization efficiency vs. DMF; optimize solvent mixtures (e.g., DMF/toluene 1:3) .
- Oxygen Sensitivity : Use Schlenk-line techniques for copper-catalyzed reactions to prevent oxidation .
Key Research Findings
- Synthetic Efficiency : Pd/C in DMF achieves the highest yield (72%) but requires rigorous exclusion of moisture .
- Biological Relevance : COX-2 inhibition (IC₅₀ = 1.8 µM) suggests anti-inflammatory potential .
- Structural Insights : X-ray data confirm intramolecular hydrogen bonding between the carboxylic acid and oxazole nitrogen, stabilizing the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
